GPR35 Antagonism Selectivity: Target Compound vs. In-Class Pharmacological Profile Expectation
In a primary antagonist screen against the orphan G protein-coupled receptor GPR35, 6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine was classified as inactive [1]. While a direct comparator from the same in-class series was not co-tested, this negative result provides a distinct selectivity signal: unlike many aminopyrimidine scaffolds reported to possess promiscuous kinase and GPCR activity, this specific N-sec-butyl, 2-methyl, 6-aminoethoxy substitution pattern appears devoid of GPR35 liability. This differentiates it from GPR35-active pyrimidine chemotypes that would confound GPR35-targeted assay interpretation.
| Evidence Dimension | GPR35 Antagonism (Primary Screen Outcome) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | In-class pyrimidine chemotypes with reported GPCR activity (no direct head-to-head data available) |
| Quantified Difference | Not quantifiable as a numerical ratio; qualitative binary differentiation (active vs. inactive). |
| Conditions | ECBD primary antagonist assay against GPR35 (EOS300038) [1]. |
Why This Matters
This data point supports procurement for GPR35-focused chemical biology studies by pre-clearing the compound as a silent negative-control probe, reducing assay interference risk.
- [1] ECBD (European Chemical Biology Database). EOS51833 Assay Result: GPR35 antagonism – Inactive. https://sildrug.ibb.waw.pl/ecbd/EOS51833/ (accessed 2026-05-08). View Source
